molecular formula C22H17NO3 B11688095 2-[3-(phenylcarbonyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-[3-(phenylcarbonyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B11688095
M. Wt: 343.4 g/mol
InChI Key: FDVOQKCRKPULNQ-UHFFFAOYSA-N
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Description

2-[3-(phenylcarbonyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(phenylcarbonyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common method involves the reaction of phenylcarbonyl compounds with tetrahydroisoindole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(phenylcarbonyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert this compound into hydroquinones and related derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl groups can undergo halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens and nitrating agents. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

Scientific Research Applications

2-[3-(phenylcarbonyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of advanced materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-[3-(phenylcarbonyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. This compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[3-(phenylcarbonyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione include other phenylcarbonyl derivatives and tetrahydroisoindole compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Properties

Molecular Formula

C22H17NO3

Molecular Weight

343.4 g/mol

IUPAC Name

4-(3-benzoylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C22H17NO3/c24-20(13-5-2-1-3-6-13)16-7-4-8-17(12-16)23-21(25)18-14-9-10-15(11-14)19(18)22(23)26/h1-10,12,14-15,18-19H,11H2

InChI Key

FDVOQKCRKPULNQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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